2-Fluoro-3-methylsulfonylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRTYBRJLQSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 3 Methylsulfonylpyridine
Detailed Studies of Nucleophilic Substitution Reactions on the Pyridine (B92270) Core
Nucleophilic aromatic substitution (S_NAr) is a predominant reaction pathway for 2-Fluoro-3-methylsulfonylpyridine. The electron-deficient ring readily undergoes attack by nucleophiles, leading to the displacement of a leaving group.
The reactivity of the pyridine core in S_NAr reactions is a direct consequence of the electronic and steric properties of the fluorine and methylsulfonyl substituents.
Electronic Effects : Both the fluorine atom and the methylsulfonyl group are potent electron-withdrawing groups. The methylsulfonyl group (-SO2CH3) exerts a strong deactivating effect through both induction and resonance, significantly reducing the electron density at the ortho (C2, C4) and para (C6) positions. This electron deficiency is critical for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the substitution reaction. The fluorine atom at C2 is highly electronegative, contributing a strong inductive electron-withdrawing effect. Crucially, fluoride (B91410) is an excellent leaving group in S_NAr reactions on activated aromatic systems. Studies on similar 2-fluoropyridines have shown that they are significantly more reactive towards nucleophiles than their chloro- or bromo-analogues; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov
Steric Effects : The steric hindrance from the substituents also plays a role. While the van der Waals radius of fluorine is relatively small (1.47 Å), the methylsulfonyl group is bulkier. researchgate.net This can influence the trajectory of the incoming nucleophile, potentially favoring attack at less hindered positions. However, in this system, the electronic activation at the C2 position is so pronounced that it often overrides steric considerations for many nucleophiles.
Table 1: Influence of Substituents on Reactivity
| Substituent | Position | Electronic Effect | Role in S_NAr |
|---|---|---|---|
| Fluorine | C2 | Strong inductive withdrawal | Activates the ring; excellent leaving group |
| Methylsulfonyl | C3 | Strong inductive and resonance withdrawal | Strongly activates the ring for nucleophilic attack |
The positions on the pyridine ring exhibit different levels of reactivity towards nucleophiles, leading to distinct regioselectivity.
C2 Position : This is the most activated site for nucleophilic attack. It is ortho to the powerfully activating methylsulfonyl group and bears the highly effective fluoride leaving group. Therefore, a wide range of nucleophiles (O-, N-, S-, and C-based) will preferentially attack this position to yield 2-substituted-3-methylsulfonylpyridine derivatives.
C6 Position : This position is para to the methylsulfonyl group and is also strongly activated towards nucleophilic attack. However, it lacks a suitable leaving group. In the absence of substitution at C2, functionalization at C6 could occur via a hydride displacement, although this typically requires specific conditions, such as the presence of an oxidizing agent.
C4 Position : As the other ortho position to the sulfonyl group, C4 is also electronically activated. Similar to C6, it lacks a leaving group, making direct substitution less favorable than at C2.
Research on the closely related analogue, 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine, provides insight into the potential chemoselectivity. researchgate.netnih.gov In this analogue, selective substitution of the chloro group at the 2-position can be achieved in the presence of the 3-fluoro group. researchgate.net However, under different S_NAr conditions, the 3-fluoro group can also be displaced. researchgate.net This suggests that while the C2 position in this compound is the primary site of reaction, substitution of the methylsulfonyl group itself (at C3) could be possible under more forcing conditions or with specific nucleophiles, though it is generally a less facile process.
While many S_NAr reactions proceed without catalysis, certain additives can influence their rate and selectivity. For instance, phase-transfer catalysts are often employed in reactions involving a solid or immiscible liquid phase to facilitate the transport of the nucleophile. In some contexts, transition metals can play a role. For example, studies on related dihalopyridines have noted a reversal in chemoselectivity for substitution reactions when a palladium catalyst is absent, indicating that metal catalysis can direct a nucleophile to a specific site that might otherwise be less reactive. researchgate.net This opens the possibility of tuning the reaction outcome for this compound by employing specific catalytic systems to potentially override the inherent preference for substitution at the C2 position.
Electrophilic Aromatic Substitution Pathways of this compound
Electrophilic aromatic substitution (EAS) on this compound is exceptionally difficult and generally not a viable reaction pathway. total-synthesis.comrsc.org The pyridine ring is inherently electron-deficient, making it significantly less reactive towards electrophiles than benzene—a phenomenon often compared to the deactivation seen in nitrobenzene. youtube.com
This inherent lack of reactivity is severely compounded by the presence of two powerful electron-withdrawing substituents. Both the fluoro and methylsulfonyl groups strongly deactivate the ring towards electrophilic attack. total-synthesis.com Any potential EAS reaction would require extremely harsh conditions (high temperatures and strongly acidic media), which would likely lead to protonation of the pyridine nitrogen. youtube.com The resulting pyridinium (B92312) species is even more deactivated, further inhibiting any reaction with an electrophile. rsc.org Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not characteristic of this molecule's reactivity profile. libretexts.orglibretexts.org
Carbon-Hydrogen (C-H) Activation and Site-Selective Functionalization Strategies on the Pyridine Ring
While EAS is unfavorable, the functionalization of the C-H bonds at the C4, C5, and C6 positions can be achieved through modern synthetic methods like C-H activation. beilstein-journals.org This approach typically involves transition-metal catalysis to selectively cleave a C-H bond and form a new C-C or C-heteroatom bond. rsc.org
For this compound, the acidity of the ring protons is increased by the electron-withdrawing substituents, making them more susceptible to deprotonation or metalation. The protons at C4 and C6 are particularly activated due to their proximity to the sulfonyl group. Site-selectivity can be achieved using a directing group or by choosing a catalyst that favors a specific position. beilstein-journals.org For instance, rhodium(III) and palladium catalysts are commonly used for the C-H functionalization of pyridine derivatives. rsc.org Studies on related fluoroarenes have demonstrated that C-H bonds can be successfully activated using copper(I) and gold(I) complexes, suggesting a potential route for the functionalization of this system. worktribe.com
Radical Reaction Pathways Involving the this compound System
The electron-deficient nature of the this compound ring makes it a suitable substrate for radical substitution reactions, particularly with nucleophilic radicals. This provides an alternative strategy for functionalization. For example, radical chain monoalkylation has been reported for N-methoxypyridinium salts, which are activated towards radical attack. researchgate.net A similar strategy could be applied to this compound by first converting it to a pyridinium salt to enhance its reactivity. The electron-poor ring would readily accept a radical, followed by an oxidative rearomatization step to yield the substituted product. This pathway offers a complementary approach to nucleophilic and C-H activation strategies for modifying the pyridine core.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine |
| 2-fluoropyridine |
| 2-chloropyridine |
| Sodium ethoxide |
| Nitrobenzene |
| N-methoxypyridinium salts |
| Copper(I) complexes |
| Gold(I) complexes |
| Rhodium(III) catalysts |
Elucidation of Reaction Thermodynamics and Kinetics for Synthetic Transformations
The synthetic utility of this compound is primarily centered on nucleophilic aromatic substitution (SNAr) reactions, where the fluoride ion acts as a leaving group. The thermodynamics and kinetics of these transformations are crucial for optimizing reaction conditions and predicting product formation.
The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack compared to benzene. This reactivity is further enhanced by the presence of the strongly electron-withdrawing methylsulfonyl group at the 3-position. This group, through its inductive and resonance effects, significantly lowers the electron density of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (i.e., the 2- and 4-positions). This activation lowers the energy barrier for the initial attack of a nucleophile.
In SNAr reactions, the rate-determining step can be either the initial addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex) or the subsequent expulsion of the leaving group. For reactions involving a highly electronegative leaving group like fluorine, the first step is often rate-limiting. The high electronegativity of fluorine activates the carbon atom to which it is attached, facilitating nucleophilic attack. masterorganicchemistry.com
The kinetics of SNAr reactions on the pyridine ring are also influenced by the nature of the nucleophile and the solvent. Studies on related 2-halopyridines have shown that the relative reactivity towards different nucleophiles can vary. For example, with sulfur-based nucleophiles, the reactivity order is often I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se In contrast, with oxygen-based nucleophiles, the order can be F > Cl > Br > I, indicating that the initial nucleophilic attack is the slower step. sci-hub.se
The table below provides a qualitative comparison of expected reactivity based on general principles of SNAr reactions.
| Nucleophile Type | Expected Rate-Determining Step | Predicted Relative Reactivity of 2-Halopyridines |
| Hard Nucleophiles (e.g., RO⁻, R₂N⁻) | Nucleophilic Attack | F > Cl > Br > I |
| Soft Nucleophiles (e.g., RS⁻) | Leaving Group Expulsion | I > Br > Cl > F |
For this compound, the strong electron-withdrawing nature of the methylsulfonyl group would further accelerate the rate of nucleophilic attack, making it a highly reactive substrate for SNAr reactions, particularly with hard nucleophiles.
Interplay of Halogen and Sulfonyl Functionalities in Directing Reaction Mechanisms
The reactivity and regioselectivity of this compound are a direct consequence of the synergistic interplay between the fluorine atom and the methylsulfonyl group on the pyridine ring.
The primary role of the fluorine atom at the 2-position is twofold. Firstly, its high electronegativity makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Secondly, it serves as an excellent leaving group in SNAr reactions. The strength of the C-F bond is high, but the restoration of the aromaticity of the pyridine ring upon its departure provides a significant thermodynamic driving force. masterorganicchemistry.com
The methylsulfonyl group at the 3-position acts as a powerful activating group. Its strong electron-withdrawing capacity (-I and -M effects) delocalizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. The position of the sulfonyl group is critical; electron-withdrawing groups at the ortho and para positions to the leaving group have the most pronounced activating effect. In this compound, the sulfonyl group is ortho to the fluorine, providing strong activation.
The interplay between these two functionalities can be summarized as follows:
Activation: The sulfonyl group activates the ring for nucleophilic attack.
Directing Effect: The fluorine at the 2-position is the designated leaving group.
Regioselectivity: Nucleophilic attack is directed specifically to the C2 position due to the presence of the leaving group and the activation provided by the ring nitrogen and the sulfonyl group. Studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can influence the regioselectivity of nucleophilic attack at the 2- or 6-position. researchgate.net In the case of this compound, having only one leaving group, the reaction is highly regioselective.
Furthermore, the possibility of halogen bonding interactions, where the fluorine atom acts as a halogen bond donor, cannot be entirely ruled out in specific reaction environments, although its role in directing the primary SNAr mechanism is likely secondary to the powerful electronic effects.
Computational Chemistry and Theoretical Analysis of 2 Fluoro 3 Methylsulfonylpyridine
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules, offering insights into their structure and reactivity. For 2-Fluoro-3-methylsulfonylpyridine, DFT calculations would provide a foundational understanding of its behavior at a molecular level.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. libretexts.orgyoutube.com
A theoretical FMO analysis of this compound would involve calculating the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net The distribution of HOMO and LUMO densities across the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, in related fluorinated pyridine (B92270) derivatives, the HOMO-LUMO gap is a significant determinant of their reactive nature. researchgate.net
Table 1: Theoretical Frontier Molecular Orbital (FMO) Data for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific literature is unavailable. Actual values would require dedicated DFT calculations.)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
Electrostatic Potential Mapping for Molecular Interaction Prediction
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, an ESP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, highlighting them as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and the area around the fluorine atom might exhibit a positive potential, suggesting their role in interactions with nucleophiles. Such maps are invaluable for predicting how the molecule will interact with other molecules, including in biological systems. researchgate.net
Molecular Interactions and Non-Covalent Bonding Phenomena in this compound
Non-covalent interactions are critical in determining the supramolecular chemistry and physical properties of compounds.
Analysis of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this compound, the fluorine atom, being highly electronegative, could potentially participate in halogen bonding, although it is the weakest among halogens in forming such bonds. The strength of this interaction would be influenced by the electron-withdrawing nature of the pyridine ring and the methylsulfonyl group. A detailed computational analysis would involve identifying potential halogen bond donors and acceptors and calculating the geometry and energy of these interactions.
Hydrogen Bonding Characteristics of the Methylsulfonyl Group
The methylsulfonyl group is a potent hydrogen bond acceptor due to the high electronegativity of its oxygen atoms. nih.govnih.gov In the solid state and in solution, these oxygen atoms can form hydrogen bonds with suitable donor groups. acs.org Computational studies on related sulfonamides have shown that the sulfonyl oxygens are key players in forming hydrogen-bonded networks. nih.govresearchgate.net For this compound, DFT calculations could model these interactions, providing data on bond lengths, angles, and energies, which are crucial for understanding its crystal packing and solubility. nih.gov
Predictive Modeling of Reactivity and Regioselectivity in Complex Reaction Systems
Computational modeling can predict the outcomes of chemical reactions, including reactivity and regioselectivity. For this compound, this would involve simulating its behavior in various reaction conditions. By analyzing the activation energies for different potential reaction pathways, researchers can predict the most likely products. This is particularly useful for substituted aromatic systems where multiple reaction sites are available. While specific models for this compound are not published, methodologies applied to other substituted pyridines could be adapted to predict its behavior in, for example, electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Computational Studies on Solvent Effects on Reaction Energetics and Mechanisms
The solvent environment can significantly influence the energetics and mechanisms of chemical reactions. For this compound, computational models are essential to predict and understand these effects, particularly for reactions such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for fluoroarenes, especially those activated by electron-withdrawing groups. nih.govyoutube.com
Computational studies on related systems, such as the SNAr reaction of 4-fluoronitrobenzene with azide (B81097) ion, have demonstrated the profound impact of the solvent on the reaction's potential energy surface. nih.gov These studies often employ a combination of quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) with polarized continuum models (PCM) to simulate the solvent environment. nih.gov
For this compound, similar computational approaches can be hypothesized. The choice of solvent, from protic (e.g., water, ethanol) to polar aprotic (e.g., DMSO, DMF), would be expected to have a marked effect on the reaction energetics.
Expected Solvent Effects on SNAr Reactions of this compound:
| Solvent Type | Expected Effect on Reactant Solvation | Expected Effect on Transition State/Intermediate Solvation | Anticipated Overall Effect on Reaction Rate |
| Polar Protic | Strong solvation of the nucleophile, lowering its ground state energy. | Hydrogen bonding can stabilize the negatively charged Meisenheimer complex, but may be less effective than in polar aprotic solvents due to strong nucleophile solvation. | Generally slower reaction rates compared to polar aprotic solvents due to significant stabilization of the nucleophile. |
| Polar Aprotic | Weaker solvation of the nucleophile, maintaining its high reactivity. | Strong stabilization of the delocalized negative charge in the Meisenheimer complex through dipole-dipole interactions. | Significantly faster reaction rates due to the destabilization of the nucleophile and strong stabilization of the transition state and intermediate. |
| Nonpolar | Poor solvation of both the nucleophile and the polar transition state/intermediate. | Minimal stabilization of the charged intermediate. | Very slow or no reaction, as the formation of a charged intermediate is highly unfavorable. |
DFT calculations on substituted pyridines have shown that solvent polarity can influence molecular geometries and electronic structures. dntb.gov.uaresearchgate.net For instance, in a study on a multi-donor-acceptor substituted pyridine derivative, a strong solvatochromic emission was observed, indicating a highly polar character in the excited state, which was supported by DFT calculations. dntb.gov.uaresearchgate.net While this study focused on photophysical properties, it underscores the sensitivity of the electronic distribution in substituted pyridines to the solvent environment, which would also be critical in a reactive context.
Theoretical Structure-Activity Relationship (SAR) Studies for Rational Design
Theoretical structure-activity relationship (SAR) studies are instrumental in the rational design of new molecules with desired biological or chemical properties. For derivatives of this compound, computational methods can be employed to build QSAR (Quantitative Structure-Activity Relationship) models that correlate structural features with activity.
A theoretical SAR study on this compound derivatives would involve the following steps:
Generation of a diverse set of virtual derivatives: This would involve systematic modification of the core structure, for instance, by introducing different substituents on the pyridine ring or modifying the methylsulfonyl group.
Calculation of molecular descriptors: For each derivative, a range of quantum chemical descriptors would be calculated using methods like DFT. These descriptors quantify various electronic and steric properties.
Development of a QSAR model: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model would be built to correlate the calculated descriptors with a measured activity (e.g., enzyme inhibition, receptor binding affinity).
Key Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives:
| Descriptor Class | Specific Descriptors | Relevance to Activity |
| Electronic | HOMO/LUMO energies and gap, Mulliken charges, Dipole moment | Relate to the molecule's reactivity, ability to participate in charge-transfer interactions, and overall polarity. |
| Steric/Topological | Molecular weight, Molecular volume, Surface area, Wiener index, Balaban indices | Describe the size and shape of the molecule, which are critical for fitting into a biological target's active site. |
| Quantum Chemical | Total energy, Hardness, Softness, Chemical potential | Provide insights into the molecule's stability and reactivity profile. |
A review of QSAR studies on other heterocyclic compounds, such as sulfonylhydrazinothiazoles and indomethacin (B1671933) derivatives, highlights the importance of a combination of electronic, steric, and topological descriptors in building robust predictive models. researchgate.netedgccjournal.org For instance, a QSAR study on the antimicrobial activity of sulfonylhydrazinothiazoles revealed that substituents at specific positions on the thiazole (B1198619) ring were the most important contributors to activity. researchgate.net
In the context of this compound, a theoretical SAR study could guide the synthesis of new analogues with enhanced potency or selectivity for a particular biological target. For example, by understanding the electronic requirements for activity, substituents could be chosen to modulate the electron density of the pyridine ring or the reactivity of the sulfonyl group.
Applications and Advanced Research Directions for 2 Fluoro 3 Methylsulfonylpyridine Derivatives
Utilization as a Key Building Block in Pharmaceutical Chemistry
The pyridine (B92270) ring is a prevalent motif in numerous pharmaceuticals, and its functionalization with fluorine and a methylsulfonyl group offers medicinal chemists a powerful tool for modulating molecular properties. This has led to the extensive use of 2-fluoro-3-methylsulfonylpyridine derivatives in drug discovery and development.
Scaffold Design and Lead Optimization in Drug Discovery
The this compound core serves as a versatile scaffold in the design of novel therapeutic agents. Its rigid structure provides a defined orientation for appended functional groups, facilitating structure-activity relationship (SAR) studies. In lead optimization, the strategic modification of this scaffold allows for the fine-tuning of a compound's pharmacological profile. nih.gov The process of structural simplification, which involves trimming unnecessary molecular components, can enhance synthetic accessibility and improve pharmacokinetic properties, moving away from "molecular obesity." nih.gov The use of this compound derivatives allows for systematic exploration of chemical space to identify candidates with improved potency, selectivity, and drug-like properties.
A notable example is the investigation of pyridine derivatives as potent antagonists for the transient receptor potential vanilloid 1 (TRPV1), a key target for analgesic drugs. nih.gov In a series of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, the pyridine C-region was systematically modified to understand its impact on antagonist activity. nih.gov This research highlights how modifications on the pyridine ring, a core component, directly influence the therapeutic potential of the resulting compounds. nih.gov
Bioisosteric Replacement Strategies Emphasizing Fluorine Incorporation
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacokinetic or toxicological profile while maintaining or improving its biological activity. spirochem.com The substitution of hydrogen atoms or entire functional groups with fluorine-containing moieties is a particularly effective approach due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. sci-hub.sesemanticscholar.org
The this compound structure embodies this strategy. The fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. informahealthcare.comnih.gov For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. sci-hub.se The methylsulfonyl group, with its strong electron-withdrawing nature, further influences the electronic properties of the pyridine ring. The strategic placement of fluorine is critical; in some instances, its presence enhances activity, while in others, it can be detrimental, underscoring the context-dependent nature of this strategy. informahealthcare.com
Precursor to Biologically Active Compounds (e.g., Enzyme Inhibitors, Receptor Modulators)
Derivatives of this compound serve as key precursors in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and receptor modulators. The reactivity of the pyridine ring, enhanced by the fluoro and methylsulfonyl substituents, allows for a variety of chemical transformations to build more complex and targeted therapeutics.
For example, these derivatives have been instrumental in developing potent inhibitors for various enzymes. The fluorinated sulfonamide moiety (CF3SO2NH2) is a known inhibitor of carbonic anhydrase. nih.gov Furthermore, research into TRPV1 antagonists has demonstrated that compounds incorporating a 3-fluoro-4-methylsulfonylaminophenyl group, derived from related pyridine precursors, exhibit strong analgesic properties. nih.gov These compounds effectively block the capsaicin-induced activation of TRPV1, showcasing their potential as pain therapeutics. nih.gov
Table 1: Examples of Biologically Active Compounds Derived from Pyridine Scaffolds
| Compound Class | Target | Therapeutic Potential |
| Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | TRPV1 | Analgesics nih.gov |
| Fluorinated Sulfonamides | Carbonic Anhydrase | Enzyme Inhibition nih.gov |
| Trifluoromethylpyridine Derivatives | Various | Pharmaceuticals and Agrochemicals nih.gov |
Development of Therapeutics with Enhanced Bioavailability and Metabolic Stability
A significant challenge in drug development is achieving adequate bioavailability and metabolic stability to ensure a drug reaches its target in sufficient concentrations and remains active for a desired duration. mu-varna.bg The incorporation of fluorine and sulfonamide groups, as seen in this compound derivatives, offers a promising solution.
Fluorine substitution can enhance metabolic stability by blocking metabolically vulnerable sites. sci-hub.se The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the in vivo half-life of the drug. nih.gov Similarly, the sulfonamide group is inherently more stable than amide bonds commonly found in peptides and other pharmaceuticals, making it a valuable replacement to improve metabolic resilience. mdpi.com Research has shown that substituting an amide with a sulfonamide can significantly increase a compound's stability in the presence of metabolic enzymes. mdpi.com Furthermore, modifications that increase a peptide's structural rigidity, such as cyclization, can also enhance metabolic stability by making them less susceptible to proteolytic enzymes. mdpi.com
Role in Agrochemical Development and Synthesis of Bioactive Compounds
The pyridine scaffold is a cornerstone of the modern agrochemical industry, with pyridine-containing pesticides known for their high efficiency and low toxicity. agropages.com The introduction of fluorine and sulfonyl groups has led to the development of a new generation of highly effective and environmentally more compatible crop protection agents. agropages.combohrium.com
Fluorinated pyridine derivatives are integral to the synthesis of numerous herbicides, insecticides, and fungicides. researchgate.net The presence of fluorine can significantly enhance the biological activity of these compounds by improving their transport to the target site and blocking metabolic deactivation. researchgate.net For instance, trifluoromethylpyridine (TFMP) derivatives are widely used in crop protection, with over 20 such agrochemicals having acquired ISO common names. semanticscholar.orgnih.gov These compounds often exhibit improved efficacy and a better environmental profile compared to their non-fluorinated counterparts. bohrium.com
The synthesis of these advanced agrochemicals often involves the use of key intermediates like 2-chloro-3-trifluoromethyl pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govagropages.com These building blocks, derived from methylpyridines, are then transformed into a variety of commercial pesticides. agropages.com For example, 2,3,5-DCTF is a precursor for several crop-protection products. nih.gov
Table 2: Key Fluorinated Pyridine Intermediates in Agrochemical Synthesis
| Intermediate | Precursor | Resulting Agrochemicals (Examples) |
| 2-chloro-3-trifluoromethyl pyridine | 3-methylpyridine | Flazasulfuron agropages.com |
| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 3-methylpyridine | Haloxyfop-methyl, Chlorfluazuron, Fluazuron agropages.com |
| 2-chloro-5-trifluoromethyl pyridine (CTF) | 2-chloro-5-methylpyridine | Pyridalyl, Fluazifop-butyl series agropages.com |
Potential Applications in Materials Science and Polymer Chemistry
While the primary applications of this compound derivatives have been in the life sciences, their unique electronic and physical properties suggest potential for use in materials science and polymer chemistry. The incorporation of highly polar C-F bonds and the electron-withdrawing sulfonyl group can influence the properties of polymers and other materials.
Fluorinated compounds are known to be used in the production of specialty polymers and resins, contributing to the development of advanced materials with improved properties. chemimpex.com The introduction of fluorine can enhance thermal stability, chemical resistance, and alter surface properties. While specific applications of this compound in this field are not yet widely documented, its structural motifs are found in compounds used in these areas. The continued exploration of fluorinated building blocks is expected to open new avenues for the creation of novel materials with tailored functionalities.
Strategic Importance in Scaffold Modification and Analogue Synthesis for Drug Discovery Programs
The pyridine scaffold is a privileged structure in drug design due to its ability to engage in various biological interactions and its favorable properties, such as water solubility. nih.gov The modification of this core structure is a key strategy in lead optimization. The introduction of a fluorine atom and a methylsulfonyl group at the 2- and 3-positions, respectively, imparts unique characteristics to the pyridine ring, making this compound a significant tool for medicinal chemists.
The fluorine atom, owing to its high electronegativity and small size, can modulate the basicity of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets. nih.gov The methylsulfonyl group, an electron-withdrawing group, further influences the electronic properties of the pyridine ring and can act as a hydrogen bond acceptor, contributing to target engagement. nih.gov
The combination of these two substituents creates a versatile platform for generating libraries of analogues. nih.gov By keeping the this compound core constant and modifying other positions of the molecule, researchers can systematically explore the structure-activity relationships (SAR) of a compound series. This approach, known as scaffold hopping, is crucial in the early stages of drug discovery for identifying novel active compounds and in lead optimization to resolve issues related to a molecule's pharmacokinetic profile or toxicity. niper.gov.in For instance, the synthesis of derivatives from this scaffold could involve nucleophilic aromatic substitution of the fluorine atom to introduce a variety of functional groups. nih.gov
Interactive Data Table: Impact of Key Substituents on Drug Discovery Parameters
| Substituent | Position on Pyridine Ring | Common Impact on Physicochemical/Pharmacological Properties |
| Fluorine | 2-position | Increases metabolic stability, modulates pKa, enhances binding affinity, and improves cell membrane permeability. nih.gov |
| Methylsulfonyl | 3-position | Acts as a hydrogen bond acceptor, is metabolically stable, and can improve solubility and electronic properties. |
| Amino | Various | Can serve as a key point for further derivatization and can form crucial hydrogen bonds with target proteins. |
| Alkoxy | Various | Can be used to fine-tune lipophilicity and solubility, and may influence the orientation of the molecule within a binding pocket. nih.gov |
Future Outlook and Emerging Research Frontiers for Functionalized Pyridines
The field of functionalized pyridines is continually evolving, with ongoing research opening up new frontiers and applications. The development of novel synthetic methodologies is a major driver of this progress, enabling the creation of previously inaccessible pyridine derivatives. elsevier.com
Future research is expected to focus on several key areas:
Novel Catalytic Methods: The development of more efficient and selective catalytic systems for C-H functionalization will allow for the direct introduction of various substituents onto the pyridine ring, streamlining the synthesis of complex molecules. nih.gov
Expansion into New Therapeutic Areas: While pyridines are already prominent in many therapeutic areas, their potential in emerging fields such as targeted protein degradation and chemical biology is an active area of investigation. rsc.org
Development of Pyridine-based Materials: The unique electronic properties of functionalized pyridines make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.
Computational and AI-driven Drug Design: The use of computational models and artificial intelligence to predict the properties and biological activities of virtual pyridine derivatives will accelerate the discovery of new drug candidates. researchgate.net
Interactive Data Table: Emerging Research Frontiers for Functionalized Pyridines
| Research Frontier | Description | Potential Impact |
| Advanced Synthetic Methodologies | Development of novel reactions for the selective functionalization of the pyridine core, including late-stage functionalization. nih.gov | More rapid and efficient synthesis of diverse pyridine analogues for screening and optimization. |
| Photoredox Catalysis | Utilization of light to enable new types of chemical transformations on the pyridine ring under mild conditions. | Access to novel chemical space and more environmentally friendly synthetic routes. |
| Chemical Biology Probes | Design of functionalized pyridines as molecular probes to study biological processes and validate new drug targets. | Deeper understanding of disease mechanisms and identification of novel therapeutic strategies. |
| Pyridine-based Covalent Inhibitors | Development of pyridine derivatives that can form a covalent bond with their biological target, leading to enhanced potency and duration of action. | Potential for highly effective therapies, particularly in oncology and virology. |
The continued exploration of functionalized pyridines, including derivatives of this compound, promises to yield a wealth of new molecules with significant potential across a range of scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-3-methylsulfonylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or sulfonylation of pre-fluorinated pyridine intermediates. For NAS, activating the pyridine ring with electron-withdrawing groups (e.g., methylsulfonyl) enhances fluorine substitution. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk side reactions like decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and enhance nucleophilicity .
- Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can accelerate substitution .
Yield optimization requires iterative adjustment of these variables, monitored via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹⁹F NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns. The methylsulfonyl group (SO₂CH₃) appears as a singlet (~δ 3.3 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂CH₃ or F groups) .
- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and C-F (~1200 cm⁻¹) validate functional groups .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Moisture-sensitive derivatives may require desiccants .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Contradictions often arise from unoptimized reaction parameters or impurities in starting materials. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent purity) and identify interactions .
- In Situ Monitoring : Employ Raman spectroscopy or inline NMR to track intermediate formation and side reactions .
- Reagent Purity : Validate starting materials via elemental analysis or GC-MS to exclude contaminants affecting yield .
Q. What strategies mitigate decomposition or side reactions during the storage and handling of this compound?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the sulfonyl group or fluorine displacement by moisture/light. Mitigation includes:
- Inert Atmosphere : Store under N₂ with molecular sieves to absorb trace water .
- Light Sensitivity : Use amber glassware or opaque containers to prevent photolytic cleavage .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to predict shelf life and identify degradation products via LC-MS .
Q. How does the electron-withdrawing effect of the methylsulfonyl group influence the reactivity of the fluorine substituent in nucleophilic aromatic substitution reactions?
- Methodological Answer : The methylsulfonyl group (-SO₂CH₃) strongly deactivates the pyridine ring via inductive effects, directing nucleophilic attack to the meta and para positions relative to itself. However, the fluorine substituent at position 2 further activates the ring by polarizing electron density, enabling selective substitution at position 4 or 5. Computational modeling (DFT) reveals lowered LUMO energy at these positions, favoring nucleophilic attack .
Q. In developing a scalable synthesis for this compound, what factors contribute to reproducibility challenges between small-scale and pilot-scale reactions?
- Methodological Answer :
- Mixing Efficiency : Poor heat/mass transfer in larger reactors can lead to hot spots or incomplete reagent dispersion. Use segmented flow reactors for consistent mixing .
- Purification : Chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water) or distillation under reduced pressure .
- Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized Pd) improve recyclability and reduce metal contamination .
Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of electrophilic attacks on this compound derivatives?
- Methodological Answer :
- Charge Distribution Analysis : Calculate Mulliken charges or electrostatic potential maps to identify electron-deficient regions prone to electrophilic attack .
- Transition State Modeling : Simulate reaction pathways (e.g., nitration or halogenation) to compare activation energies for different regioisomers .
- Solvent Effects : Include implicit solvent models (e.g., COSMO) to account for polarity-driven selectivity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
